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Compound of Interest

1-Phenylpiperazin-2-one
Compound Name:
hydrochloride

Cat. No.: B1289406

An In-Depth Technical Guide to 1-Phenylpiperazin-2-one Hydrochloride: Structure,
Properties, and Analytical Characterization

Introduction and Significance

1-Phenylpiperazin-2-one hydrochloride is a heterocyclic organic compound that holds
significant interest for the pharmaceutical and life sciences sectors. As the hydrochloride salt of
1-phenylpiperazin-2-one, it serves as a crucial intermediate and building block in the synthesis
of more complex, biologically active molecules. Its structural framework, featuring a phenyl
group attached to a piperazinone ring, is a common motif in medicinal chemistry.

This compound is particularly valuable in the development of therapeutic agents targeting the
central nervous system (CNS). Researchers utilize it in the exploration of novel psychoactive
drugs and potential treatments for neurological disorders. Its applications extend to
neuroscience research, where it and its derivatives are employed to investigate biological
targets like serotonin receptors, aiding in the understanding of mood disorders and the
development of next-generation antidepressant therapies. The stability and handling
characteristics of this salt make it a practical reagent for incorporation into multi-step organic
synthesis workflows. This guide provides a detailed overview of its chemical structure, known
properties, and the analytical methodologies required for its comprehensive characterization.

Chemical Structure and Physicochemical Properties
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The molecular structure of 1-Phenylpiperazin-2-one hydrochloride consists of a piperazin-2-
one ring system where one of the nitrogen atoms (at position 1) is substituted with a phenyl
group. The hydrochloride salt is formed by the protonation of the second nitrogen atom.

Caption: Chemical structure of 1-Phenylpiperazin-2-one hydrochloride.

The known physicochemical properties of this compound are summarized in the table below. It
is important to distinguish this compound from the more extensively documented 1-
phenylpiperazine hydrochloride, which lacks the carbonyl group at the 2-position.

Property Value Source
CAS Number 90917-86-5

Molecular Formula C10H12N20-HCI

Molecular Weight 212.68 g/mol

Appearance Beige powder

Purity >95%

Storage Conditions 0-8°C

Proposed Synthesis and Purification Workflow

While specific, peer-reviewed synthesis routes for 1-Phenylpiperazin-2-one hydrochloride
are not extensively published, a logical and robust pathway can be proposed based on
established organic chemistry principles. A common approach involves the cyclization of an N-
substituted ethylenediamine precursor, followed by purification and salt formation.
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Starting Materials:
N-Phenylethylenediamine
Chloroacetyl chloride

i

Step 1: Acylation Reaction
- Amine reacts with acid chloride
- Base (e.g., Triethylamine) scavenges HCI
- Solvent: Dichloromethane (DCM)

Intermediate:
2-Chloro-N-(2-anilinoethyl)acetamide

i

Step 2: Intramolecular Cyclization
- Strong base (e.g., NaH) deprotonates amide
- Nucleophilic attack displaces chloride
- Solvent: Tetrahydrofuran (THF)

Crude Product (Free Base):
1-Phenylpiperazin-2-one

Step 3: Purification
- Column chromatography on silica gel
- Eluent: Ethyl Acetate/Hexane gradient

Pure 1-Phenylpiperazin-2-one

Step 4: Salt Formation
- Dissolve pure free base in ether or EtOAc
- Add ethereal HCI or HCI gas

i

Final Product:

1-Phenylpiperazin-2-one hydrochloride
- Precipitate filtered and dried

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 1-Phenylpiperazin-2-one hydrochloride.
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Experimental Protocol: Proposed Synthesis

This protocol is a representative, hypothetical procedure. Researchers should perform their
own reaction optimization and safety assessments.

e Acylation:

o To a stirred, cooled (0°C) solution of N-phenylethylenediamine (1.0 eq) and triethylamine
(1.2 eq) in anhydrous dichloromethane (DCM), add chloroacetyl chloride (1.1 eq)
dropwise.

o Causality: The reaction is performed at 0°C to control the exothermic acylation.
Triethylamine is a non-nucleophilic base used to neutralize the HCI byproduct, preventing
protonation of the starting amine and driving the reaction to completion.

o Work-up and Isolation of Intermediate:
o Allow the reaction to warm to room temperature and stir for 4 hours.

o Wash the reaction mixture sequentially with 1M HCI, saturated NaHCOs solution, and
brine.

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure to yield the crude intermediate, 2-chloro-N-(2-anilinoethyl)acetamide.

e Cyclization:
o Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF).
o Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C.

o Causality: NaH is a strong, non-nucleophilic base required to deprotonate the less acidic
amide nitrogen, initiating an intramolecular Williamson ether-like synthesis to form the
piperazinone ring. THF is a suitable aprotic solvent for reactions involving NaH.

o Work-up and Purification:
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o After stirring overnight at room temperature, quench the reaction carefully by the slow
addition of water.

o Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry
over Na2S0Oa4, and concentrate.

o Purify the crude 1-phenylpiperazin-2-one by flash column chromatography on silica gel.

o Hydrochloride Salt Formation:
o Dissolve the purified free base in anhydrous diethyl ether.

o Add a 2M solution of HCI in diethyl ether dropwise with stirring until precipitation is
complete.

o Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 1-
Phenylpiperazin-2-one hydrochloride.

o Causality: Converting the free base to its hydrochloride salt often increases stability,
improves crystallinity, and enhances water solubility, which is advantageous for handling
and formulation.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, structure, and purity of the
synthesized compound.

Purity Assessment: High-Performance Liquid
Chromatography (HPLC)

HPLC is the standard for determining the purity of a synthesized compound and for monitoring
reaction progress.

Protocol for HPLC Analysis:
e Instrumentation: HPLC system with a UV detector.

e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size).
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e Mobile Phase: A gradient elution is typically employed for separating polar and non-polar
impurities. For example:

o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
o Mobile Phase B: 0.1% TFA in Acetonitrile.

e Gradient: 5% B to 95% B over 15 minutes.

e Flow Rate: 1.0 mL/min.

» Detection Wavelength: 254 nm, chosen to correspond with the UV absorbance of the phenyl
group.

o Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a
suitable solvent like methanol.

» Validation: The purity is calculated from the peak area percentage of the main product peak
relative to the total area of all observed peaks.

Structural Elucidation: Spectroscopic Methods

NMR is the most powerful technique for unambiguous structure determination. Both *H and 3C
NMR spectra provide detailed information about the molecular framework.

Expected *H NMR Signals:

e Aromatic Protons: Signals in the ~6.8-7.5 ppm range corresponding to the protons on the
phenyl ring.

e Piperazinone Protons: Multiple signals in the ~3.0-4.5 ppm range, likely appearing as
complex multiplets or triplets, corresponding to the three methylene (-CHz-) groups in the
piperazinone ring.

e Amine Protons: A broad signal for the two N*Hz protons, which may exchange with
deuterium in solvents like D20.

Expected 3C NMR Signals:
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e Carbonyl Carbon: A characteristic signal in the ~165-175 ppm range.

e Aromatic Carbons: Multiple signals between ~115-150 ppm.

 Aliphatic Carbons: Signals for the piperazinone ring carbons in the ~40-60 ppm range.

Protocol for NMR Sample Preparation and Acquisition:

Weigh approximately 5-10 mg of the sample.

o Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-ds, D20, or MeOD) in an
NMR tube. DMSO-ds is often a good choice for hydrochloride salts.

e Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

o Causality: 2D NMR experiments are crucial for assigning specific proton and carbon signals.
COSY helps establish proton-proton couplings within the piperazinone ring, while HSQC
correlates each proton signal to its directly attached carbon.

MS is used to confirm the molecular weight of the compound and can provide structural
information through fragmentation analysis.

Protocol for Mass Spectrometry Analysis:

o Technique: Electrospray lonization (ESI) is ideal for polar, salt-like compounds. This is often
coupled with liquid chromatography (LC-MS).

e Mode: Positive ion mode will detect the protonated molecule of the free base, [M+H]*.

o Expected lon: For C10H12N20, the expected exact mass for the [M+H]* ion would be
approximately 177.1028 m/z.

e Analysis: The high-resolution mass spectrum should be used to confirm the elemental
composition. The MS/MS fragmentation pattern can further validate the structure by showing
characteristic losses (e.g., loss of a CO group).
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FT-IR spectroscopy is a rapid and simple method to identify the key functional groups present
in the molecule.

Expected Characteristic Absorption Bands:

e N-H Stretch: A broad band in the range of 2400-3200 cm~? is characteristic of the amine
hydrochloride salt.

e C=0 Stretch: A strong, sharp absorption band around 1650-1680 cm~1 corresponding to the
tertiary amide (lactam) carbonyl group.

e C-N Stretch: Bands in the 1100-1300 cm~1 region.
e Aromatic C=C Stretch: Peaks around 1450-1600 cm™1.

e Aromatic C-H Bending: Sharp peaks in the 690-900 cm~! region indicating the substitution
pattern of the phenyl ring.

Protocol for FT-IR Analysis (KBr Pellet Method):

e Grind a small amount (~1 mg) of the sample with ~100 mg of dry potassium bromide (KBr)
using an agate mortar and pestle.

e Press the mixture into a thin, transparent pellet using a hydraulic
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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